molecular formula C29H23NO3 B11602942 8-(Diphenylmethylene)-2-(2-methoxyphenyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

8-(Diphenylmethylene)-2-(2-methoxyphenyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11602942
M. Wt: 433.5 g/mol
InChI Key: MXIRVGLZZCTMMC-UHFFFAOYSA-N
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Description

8-(Diphenylmethylene)-2-(2-methoxyphenyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a methanoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Diphenylmethylene)-2-(2-methoxyphenyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the methanoisoindole core and the introduction of the diphenylmethylene and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

8-(Diphenylmethylene)-2-(2-methoxyphenyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce more saturated analogs.

Scientific Research Applications

8-(Diphenylmethylene)-2-(2-methoxyphenyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly if it exhibits activity against specific biological targets.

    Industry: Its unique structure could make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(Diphenylmethylene)-2-(2-methoxyphenyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the compound’s structure and the nature of its interactions with these targets. Detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other methanoisoindole derivatives and compounds with diphenylmethylene or methoxyphenyl groups. Examples include:

  • 8-(Diphenylmethylene)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
  • 2-(2-Methoxyphenyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Uniqueness

What sets 8-(Diphenylmethylene)-2-(2-methoxyphenyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart is its combination of structural features, which may confer unique chemical and biological properties

Properties

Molecular Formula

C29H23NO3

Molecular Weight

433.5 g/mol

IUPAC Name

10-benzhydrylidene-4-(2-methoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C29H23NO3/c1-33-23-15-9-8-14-22(23)30-28(31)26-20-16-17-21(27(26)29(30)32)25(20)24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-17,20-21,26-27H,1H3

InChI Key

MXIRVGLZZCTMMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)C4=C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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